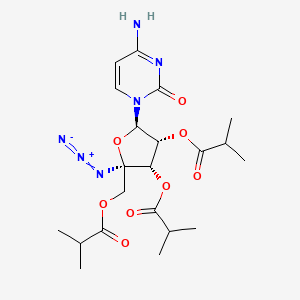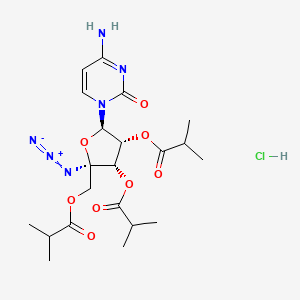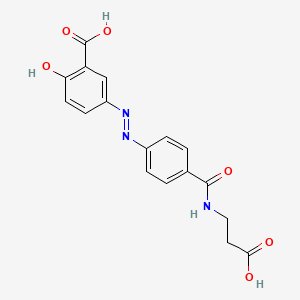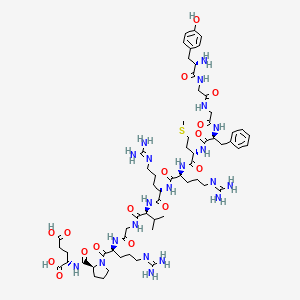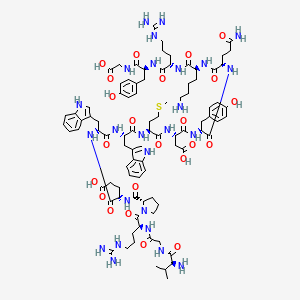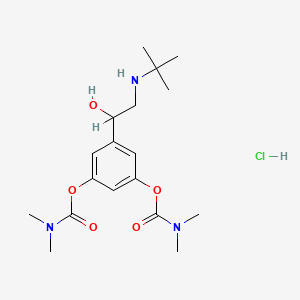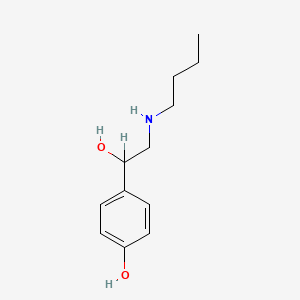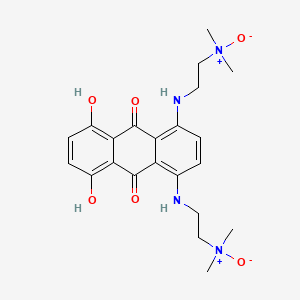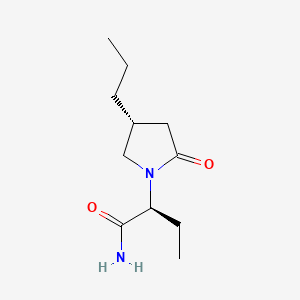
Brivaracetam
Overview
Description
Brivaracetam is a racetam derivative used primarily as an anticonvulsant for the treatment of partial-onset seizures. It is marketed under the brand name Briviact and was developed by the pharmaceutical company UCB. This compound binds to synaptic vesicle glycoprotein 2A (SV2A) in the brain, which is believed to contribute to its antiepileptic properties .
Mechanism of Action
Target of Action
Brivaracetam (BRV) is an antiseizure medication that primarily targets the synaptic vesicle glycoprotein 2A (SV2A) in the brain . SV2A is known to play a significant role in epileptogenesis, the process by which a normal neuronal network develops epilepsy .
Mode of Action
This compound exerts its anti-epileptogenic effects through its binding to SV2A . It binds to SV2A with 15- to 30-fold higher affinity and greater selectivity than levetiracetam, a similar antiseizure medication . In addition to its interaction with SV2A, this compound is also known to inhibit sodium (Na+) channels, which may contribute to its anti-epileptogenic action .
Biochemical Pathways
It is thought that the drug’s binding to sv2a may stabilize a certain conformation of the protein, resulting in a potentiation or optimization of its function, thereby providing seizure protection . SV2A is known to modulate synaptic GABA release, which is crucial for inhibitory neurotransmission in the brain .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. After oral ingestion, it is rapidly absorbed, with a bioavailability of nearly 100% . Its volume of distribution is 0.5 L/kg, and plasma protein binding is 17% . The drug is also known for its rapid brain penetration .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of seizure activity in patients with epilepsy. By binding to SV2A and inhibiting Na+ channels, this compound can modulate neuronal excitability and synaptic transmission, thereby reducing the frequency and severity of seizures .
Action Environment
The efficacy and tolerability of this compound can be influenced by various environmental factors. For instance, the impact of this compound on memory is dose-dependent, and high doses may alter retrieval memory and fear-learning . Chronic administration of this compound may also increase anxiety levels in rats . These effects are varied and depend on the type of memory, used dose, and duration of administration
Biochemical Analysis
Biochemical Properties
Brivaracetam plays a significant role in biochemical reactions by binding to SV2A, a protein involved in the regulation of neurotransmitter release. This binding modulates synaptic vesicle exocytosis and neurotransmission, particularly affecting gamma-aminobutyric acid (GABA) release . This compound also interacts with sodium channels, inhibiting their activity, which may contribute to its anticonvulsant effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exert dose-dependent cytotoxic effects on glioma cell lines and modulate microRNA expression, which can impact tumor progression and seizure occurrence . Additionally, this compound affects mood and behavior, coordination, and induces somnolence and fatigue .
Molecular Mechanism
The primary mechanism of action of this compound involves its high-affinity binding to SV2A, which is thought to modulate synaptic vesicle cycling and neurotransmitter release . This binding inhibits sodium channels, contributing to its anticonvulsant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and efficacy over time. Clinical studies have demonstrated its effectiveness in reducing partial-onset seizure frequency in adults with epilepsy . The drug is well-tolerated, with common adverse effects including somnolence and dizziness . Long-term studies indicate that this compound maintains its efficacy and safety profile over extended periods .
Dosage Effects in Animal Models
This compound exhibits broad-spectrum antiseizure activity in animal models of epilepsy. It has been shown to provide protection against focal and secondary generalized seizures . The drug is well-tolerated across a wide dose range, with common adverse effects including headache, somnolence, dizziness, fatigue, and nausea . High doses may lead to increased incidence of somnolence and fatigue .
Metabolic Pathways
This compound is extensively metabolized, primarily via hydrolysis of the acetamide group and hydroxylation mediated by the liver enzyme CYP2C19 . The major metabolites, including hydroxy, acid, and hydroxyacid, are pharmacologically inactive . The drug is eliminated renally, with over 95% of the dose excreted within 72 hours .
Transport and Distribution
This compound is rapidly absorbed and has nearly 100% oral bioavailability . It displays a high and selective affinity for SV2A, a transmembrane glycoprotein found at the presynaptic level in neurons and endocrine cells . The drug is weakly bound to plasma proteins and is distributed widely within the body .
Subcellular Localization
This compound is believed to localize to synaptic vesicles, where it binds to SV2A and modulates neurotransmitter release .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of brivaracetam involves several steps. One common method includes the reaction of a compound with L-menthol to obtain an intermediate, which is then reacted with (2S)-2-aminobutanamide to form a diastereomeric mixture. The desired diastereomer is separated and cyclized to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of chiral resolution techniques to separate isomers, followed by extraction, washing, drying, and concentration steps. This method is advantageous as it simplifies the separation process and reduces production costs .
Chemical Reactions Analysis
Types of Reactions: Brivaracetam undergoes several types of chemical reactions, including hydrolysis and oxidation. The primary metabolic pathway involves hydrolysis of the acetamide moiety to form a carboxylic acid metabolite. Additionally, oxidation of the propyl side chain occurs via enzymes such as CYP2C8, CYP3A4, CYP2C19, and CYP2B6 .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include tetraisopropyl titanate, ethyl acetate, and hydrochloric acid. Reaction conditions often involve maintaining specific temperatures and using solvents like tetrahydrofuran .
Major Products Formed: The major products formed from the reactions involving this compound include its carboxylic acid metabolite and other inactive metabolites resulting from oxidation .
Scientific Research Applications
Brivaracetam has a wide range of scientific research applications, particularly in the field of medicine. It is used as an adjunctive therapy for partial-onset seizures in patients with epilepsy. Research has shown that this compound binds to SV2A with higher affinity and selectivity compared to levetiracetam, making it a potent antiepileptic agent . Additionally, this compound has been studied for its efficacy and safety in various patient populations, including the elderly, children, and patients with cognitive impairments .
Comparison with Similar Compounds
Brivaracetam is often compared to levetiracetam, another racetam derivative used for the treatment of seizures. This compound binds to SV2A with 20 times higher affinity than levetiracetam, making it more potent . Other similar compounds include piracetam and oxiracetam, which are also racetam derivatives but are primarily used for cognitive enhancement rather than seizure control .
List of Similar Compounds:- Levetiracetam
- Piracetam
- Oxiracetam
This compound stands out due to its high affinity for SV2A and its specific use in treating partial-onset seizures, making it a unique and valuable compound in the field of epilepsy treatment .
Properties
IUPAC Name |
(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYKRHVOOPPJKU-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905081 | |
| Record name | (2S)-2-((4R)-2-Oxo-4-propylpyrrolidin-1-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The precise mechanism of brivaracetam's anti-epileptogenic activity is unknown. | |
| Record name | Brivaracetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05541 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
357336-20-0 | |
| Record name | Brivaracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357336-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brivaracetam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357336200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brivaracetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05541 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-2-((4R)-2-Oxo-4-propylpyrrolidin-1-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRIVARACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U863JGG2IA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Brivaracetam?
A1: this compound is a selective high-affinity ligand for synaptic vesicle protein 2A (SV2A) [, , , , , , , , ].
Q2: How does this compound interact with SV2A?
A2: this compound binds to SV2A with an affinity 15-30 times greater than levetiracetam [, ]. While the exact mechanism is unknown, this binding is thought to modulate the release of excitatory neurotransmitters, contributing to its anticonvulsant effects [, , , , ].
Q3: Are there any downstream effects of this compound binding to SV2A?
A4: Research suggests that this compound, through SV2A binding, may influence neuroinflammation and T-lymphocyte infiltration in the dorsal horn of the spinal cord in a murine model of neuropathic pain [].
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, this information can be readily found in publicly available chemical databases.
Q5: How is this compound absorbed and what is its bioavailability?
A7: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations (Cmax) within approximately 1-2 hours [, ]. It exhibits nearly complete oral bioavailability (96.8% based on urinary excretion in a mass balance study) [, ].
Q6: Does food affect the absorption of this compound?
A8: A high-fat meal does not significantly affect the extent of absorption (AUC) but delays the time to reach peak concentration (Tmax) and decreases the peak concentration (Cmax) of this compound [].
Q7: How is this compound distributed in the body?
A9: this compound exhibits a volume of distribution slightly lower than total body water, suggesting good distribution to tissues []. It has a low plasma protein binding of approximately 17.5% [, ].
Q8: How is this compound metabolized?
A10: this compound is extensively metabolized, primarily via hydrolysis of the amide moiety by non-CYP-dependent amidase and CYP2C19-mediated hydroxylation of the propyl side chain [, , ].
Q9: What is the role of CYP2C19 in this compound metabolism?
A11: CYP2C19 plays a role in the hydroxylation of this compound, although this metabolic pathway is minor compared to hydrolysis to the acid metabolite []. Studies in healthy Japanese participants showed reduced clearance and exposure to the hydroxy metabolite in poor metabolizers of CYP2C19 compared to extensive metabolizers [].
Q10: How is this compound excreted?
A12: this compound is primarily eliminated renally, with over 90% of the dose, including metabolites, excreted in urine within 72 hours [, ]. Only a small fraction (5-8%) is excreted unchanged in urine [].
Q11: Does the co-administration of other antiepileptic drugs affect this compound exposure?
A14: Co-administration of this compound with enzyme-inducing AEDs such as carbamazepine, phenytoin, and phenobarbital can decrease this compound exposure by 19-26% [].
Q12: What is the elimination half-life of this compound?
A15: this compound has a plasma half-life of approximately 7-9 hours [, , ].
Q13: How does hepatic impairment affect this compound disposition?
A17: this compound exposure increases by 50-60% in patients with hepatic impairment, regardless of severity []. This increase is attributed to reduced clearance of the drug []. The relative importance of biotransformation pathways is also altered in hepatic impairment, with decreased CYP-dependent hydroxylation and increased CYP-independent acid metabolite formation [].
Q14: What is the relationship between this compound exposure and its pharmacodynamic effects?
A19: Studies suggest a dose-response relationship between this compound exposure and its anticonvulsant effects. Population PK/PD modeling indicates that maximum response is achieved at doses of 150-200 mg/day [].
Q15: How does this compound compare to Levetiracetam in terms of onset of action?
A20: this compound is believed to have a faster onset of action compared to Levetiracetam, potentially due to its swift permeability into brain tissue []. This property suggests its potential usefulness in emergency situations [].
Q16: What types of seizures has this compound been studied for?
A21: this compound has been primarily studied for its efficacy in treating focal-onset seizures (FOS) with or without secondary generalization in adults and children [, , , ].
Q17: What is the efficacy of this compound in reducing seizure frequency?
A22: Clinical trials have shown that this compound, as adjunctive therapy, significantly reduces seizure frequency in patients with drug-resistant focal epilepsy [, , , , ]. A pooled analysis of phase 3 studies reported early ≥50% responder rates (on day 1) across all this compound treatment groups [].
Q18: What are the typical doses of this compound used in clinical trials?
A23: Clinical trials have evaluated this compound as adjunctive therapy at doses ranging from 50 to 200 mg/day, administered in two divided doses [, , ].
Q19: Are there long-term data available on the efficacy of this compound?
A24: Long-term extension studies have shown sustained efficacy of this compound in reducing seizure frequency over time [, , ]. An 11-year follow-up trial demonstrated consistent 50% responder rates throughout the study period [].
Q20: Has this compound been studied as monotherapy for epilepsy?
A25: While this compound is currently approved as adjunctive therapy, its efficacy and safety as monotherapy require further investigation [, ].
Q21: How does this compound affect cognitive function in patients with epilepsy?
A26: Some studies suggest that this compound may improve cognitive profile and executive functions in patients with epilepsy []. It may also reduce anxiety and improve quality of life [].
Q22: Has this compound shown efficacy in any other neurological conditions?
A27: One study suggests that this compound attenuates pain behaviors in a murine model of neuropathic pain []. This finding suggests its potential therapeutic utility in managing neuropathic pain, although further research is needed to confirm these effects in humans.
Q23: What is the safety profile of this compound?
A28: this compound is generally well tolerated, with a safety profile comparable to placebo in clinical trials [, , , ].
Q24: What are the most common adverse effects associated with this compound?
A29: The most frequently reported adverse events associated with this compound are typically mild to moderate and include somnolence, dizziness, and fatigue [, , , , , , ].
Q25: Are there any serious adverse effects associated with this compound?
A30: While generally well-tolerated, rare but serious adverse effects, such as rhabdomyolysis requiring dialysis, have been reported with this compound use [].
Q26: Does this compound have a risk of causing behavioral and psychiatric adverse effects?
A31: While this compound is generally considered to have a lower incidence of behavioral and psychiatric adverse effects compared to some other antiepileptic drugs, cases of such events, including psychotic symptoms, have been reported [, ]. Close clinical monitoring is necessary, especially during the initial phase of treatment, to identify and manage these potential adverse effects.
Q27: What formulations of this compound are available?
A32: this compound is available in various formulations, including oral tablets, oral solution, and intravenous solution [, , ]. The availability of multiple formulations allows for flexible dosing and administration based on patient needs and clinical settings.
Q28: Are there any specific considerations for the formulation of this compound?
A33: The development of sustained-release formulations for this compound is an active area of research []. These formulations aim to achieve prolonged drug release, potentially improving patient compliance and therapeutic outcomes by reducing dosing frequency.
Q29: What analytical methods are used to measure this compound concentrations?
A34: Several analytical methods have been developed and validated for the quantification of this compound in various matrices, including plasma, serum, and pharmaceutical formulations. These methods include high-performance liquid chromatography (HPLC) with various detection methods such as ultraviolet (UV) detection and tandem mass spectrometry (MS/MS) [, , , ].
Q30: What is the significance of therapeutic drug monitoring for this compound?
A35: Therapeutic drug monitoring (TDM) can be a valuable tool to optimize this compound therapy, particularly in specific clinical scenarios, such as suspected toxicity or lack of efficacy, and to assess adherence []. TDM involves measuring drug concentrations in biological fluids like plasma or serum, allowing clinicians to individualize dosing regimens and achieve therapeutic drug levels while minimizing the risk of adverse effects.
Q31: Are there any validated methods for the analysis of this compound metabolites?
A36: Yes, validated analytical methods have been developed to measure the concentrations of this compound metabolites in biological samples [, ]. These methods are essential for understanding the drug's metabolic profile and assessing the potential impact of metabolic pathways on its efficacy and safety.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



